2-amino-7-(diethylamino)-4-(pyridin-4-yl)-4H-chromene-3-carbonitrile
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Overview
Description
2-amino-7-(diethylamino)-4-(pyridin-4-yl)-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a chromene core with various functional groups, including an amino group, a diethylamino group, a pyridinyl group, and a carbonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-(diethylamino)-4-(pyridin-4-yl)-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-pyridinecarboxaldehyde with 2-amino-3-cyano-4H-chromene in the presence of a base such as piperidine. The reaction is usually carried out in a solvent like ethanol under reflux conditions. The diethylamino group can be introduced through a subsequent alkylation reaction using diethylamine and a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-amino-7-(diethylamino)-4-(pyridin-4-yl)-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and diethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or aryl groups replacing the original functional groups.
Scientific Research Applications
2-amino-7-(diethylamino)-4-(pyridin-4-yl)-4H-chromene-3-carbonitrile has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer and bacterial infections.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-amino-7-(diethylamino)-4-(pyridin-4-yl)-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-amino-4H-chromene-3-carbonitrile: Lacks the diethylamino and pyridinyl groups.
7-(diethylamino)-4H-chromene-3-carbonitrile: Lacks the amino and pyridinyl groups.
4-(pyridin-4-yl)-4H-chromene-3-carbonitrile: Lacks the amino and diethylamino groups.
Uniqueness
2-amino-7-(diethylamino)-4-(pyridin-4-yl)-4H-chromene-3-carbonitrile is unique due to the presence of all four functional groups, which contribute to its diverse chemical reactivity and potential biological activities. The combination of these groups allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H20N4O |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-amino-7-(diethylamino)-4-pyridin-4-yl-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C19H20N4O/c1-3-23(4-2)14-5-6-15-17(11-14)24-19(21)16(12-20)18(15)13-7-9-22-10-8-13/h5-11,18H,3-4,21H2,1-2H3 |
InChI Key |
GYBYXUKMJZWDRW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=CC=NC=C3 |
Origin of Product |
United States |
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